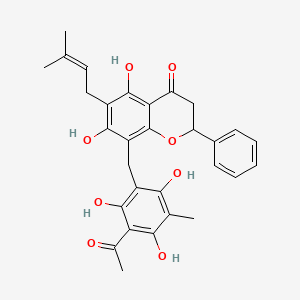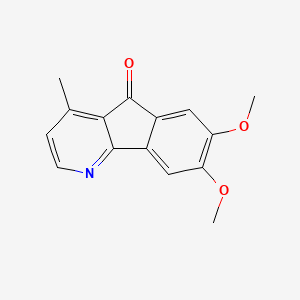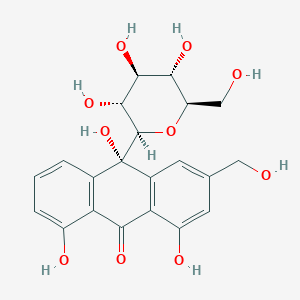
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
説明
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives often involves multi-step processes starting from simpler naphthalene compounds. A representative method includes the methylation of naphthalene diol, followed by acylation, haloform reaction, Birch reduction, and finally, a series of reactions leading to the target compound through Curtius reaction, hydrogenolysis, and demethylation steps (Göksu et al., 2003). Large-scale, stereoselective processes have also been developed for similar compounds, highlighting the importance of achieving high chemical and stereochemical purity in synthesis (Han et al., 2007).
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can be complex, with the potential for atropisomerism as evidenced by variable temperature NMR (VTNMR) studies. These studies reveal the stability of different isomers and the energy required for their interconversion, providing insights into the spatial arrangement and electronic configuration of the molecules (Drawanz et al., 2017).
Chemical Reactions and Properties
Tetrahydronaphthalene derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, condensations, and cyclization reactions, leading to various functionalized products. Their reactivity is influenced by substituents and reaction conditions, allowing for the selective synthesis of complex molecules (Lee et al., 1995).
Physical Properties Analysis
The physical properties of “6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine” and related compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies, including X-ray crystallography, which reveals the molecular and crystal structure, showcasing intermolecular interactions and stability (Mague et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and participation in domino reactions, underscore the versatility of tetrahydronaphthalene derivatives in synthetic chemistry. Their ability to undergo various transformations enables the construction of complex molecular architectures, highlighting their significance in organic synthesis (Thimmarayaperumal & Shanmugam, 2017).
科学的研究の応用
Synthesis of Bioactive Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine derivatives, which include 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, are crucial synthetic intermediates for various bioactive compounds. These derivatives are synthesized through acylation and oxidation processes, followed by stereoselective reduction to obtain aminonaphthyl alcohols, mainly in cis-form, as confirmed by nuclear Overhauser effect obtained by 2D1H NMR (Men Wei-dong, 2013).
Dopaminergic Activity Research
2-Amino-1,2,3,4-tetrahydronaphthalene compounds, closely related to 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, have been synthesized and studied for their dopaminergic activity. These compounds demonstrate potential dopaminergic activity, which is enhanced by appropriate substitutions in the aromatic ring. This research supports the notion that the extended conformation for the phenylethylamine moiety of certain compounds is favorable for dopaminergic agonist activity (J. Mcdermed, G. Mckenzie, A. P. Phillips, 1975).
Development of Stereoselective Synthesis Processes
The development of a large-scale, stereoselective process for a similar compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, highlights the importance of these compounds in large-scale synthesis. This process involves the synthesis of sulfinyl imine and its reduction to produce the (1R)-amine center, demonstrating the scalability and efficiency of synthesizing these types of compounds (Z. Han, S. Koenig, et al., 2007).
Pharmacological Applications
Studies on various 2-aminotetralin derivatives have explored their potential pharmacological applications, particularly in relation to dopaminergic systems. This research has implications for the development of drugs targeting dopaminergic pathways, which could be relevant for the therapeutic application of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (N. Hamdy, M. Anwar, et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
特性
IUPAC Name |
6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRJTCMSQLEPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585667 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydro-2-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
60480-00-4 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydro-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60480-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,2,3,4-tetrahydro-2-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,11-Dimethoxy-1H-naphtho[2,3-f]indole-5,10-dione](/img/structure/B1258755.png)

![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)








![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)